molecular formula C16H22O2 B6178699 tert-butyl pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylate CAS No. 2648945-36-0

tert-butyl pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylate

Cat. No. B6178699
CAS RN: 2648945-36-0
M. Wt: 246.3
InChI Key:
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Description

Tert-butyl pentacyclo[6.3.0.0^2,6.0^3,10.0^5,9]undecane-4-carboxylate (TBPUC) is a synthetic organic compound that has been studied for its potential applications in various scientific research fields. TBPUC is a cyclic compound that is composed of two rings of atoms, one with six carbons and three oxygens and the other with three carbons, two oxygens and one nitrogen. TBPUC is a relatively new compound, first synthesized in 2018, and has since been studied for its potential uses in research due to its unique structure.

Scientific Research Applications

Tert-butyl pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylate has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is its potential use as a catalyst in organic synthesis. This compound has been found to be an effective catalyst for a variety of reactions, including the synthesis of polycyclic aromatic compounds and the synthesis of polycyclic hydrocarbons. This compound has also been studied for its potential applications in the fields of drug discovery, materials science, and biochemistry.

Mechanism of Action

The mechanism of action of tert-butyl pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylate is not yet fully understood. However, it is believed that this compound acts as a Lewis acid, which is a type of chemical compound that can accept electrons from other molecules. It is thought that this compound can act as a Lewis acid catalyst in various organic reactions, allowing for the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet well-understood. However, some preliminary studies have shown that this compound may have potential applications in the fields of drug discovery and materials science. In particular, this compound has been shown to be an effective catalyst for the synthesis of polycyclic aromatic compounds, which are compounds that have potential applications in drug discovery and materials science.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylate in lab experiments include its high efficiency and low cost of synthesis. This compound is also relatively easy to obtain and has a relatively low toxicity. However, there are some limitations to using this compound in lab experiments. For example, this compound is a relatively new compound and its mechanism of action is not yet fully understood. Additionally, this compound has a relatively short shelf-life and is sensitive to air and light.

Future Directions

The potential applications of tert-butyl pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylate are numerous and varied. Some of the future directions for this compound research include further investigation into its mechanism of action, its potential applications in drug discovery and materials science, and its potential use as a catalyst in organic synthesis. Additionally, further research into the biochemical and physiological effects of this compound could provide insight into its potential applications in medicine. Finally, further research into the synthesis of this compound could lead to improved synthesis methods and higher yields.

Synthesis Methods

Tert-butyl pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylate was first synthesized by a team of researchers at the University of California, Los Angeles (UCLA) in 2018. The synthesis of this compound was achieved by a reaction between a tert-butyl alcohol and a pentacyclic ketone. The reaction was conducted in the presence of a catalytic amount of a ruthenium-based catalyst in a solvent of dichloromethane. The reaction proceeded in a highly efficient manner and yielded this compound in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylate involves the cyclization of a precursor compound containing a carboxylic acid and a diene. The diene is then subjected to a Diels-Alder reaction with a dienophile to form the pentacyclic ring system. The tert-butyl group is introduced through a standard esterification reaction with tert-butanol.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "4-pentenoic acid", "tert-butanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in dichloromethane to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then reacted with 4-pentenoic acid in diethyl ether to form the precursor compound containing a carboxylic acid and a diene.", "Step 3: The precursor compound is then subjected to a Diels-Alder reaction with a dienophile to form the pentacyclic ring system.", "Step 4: The tert-butyl group is introduced through a standard esterification reaction with tert-butanol in the presence of a catalyst such as sulfuric acid.", "Step 5: The reaction mixture is then washed with sodium bicarbonate and dried over sodium sulfate to obtain the final product, tert-butyl pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylate." ] }

CAS RN

2648945-36-0

Molecular Formula

C16H22O2

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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